(1-Bromopropyl)benzene
Overview
Description
(1-Bromopropyl)benzene, also known as 1-bromo-1-phenylpropane, is an organic compound with the molecular formula C9H11Br. It is a colorless liquid that is used in various chemical synthesis processes. The compound consists of a benzene ring attached to a three-carbon chain with a bromine atom on the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Bromopropyl)benzene can be synthesized through the addition of hydrogen bromide to 1-phenylpropene. This reaction typically proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by the bromination of propylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method ensures high yield and selectivity for the benzylic bromination .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The bromine atom in this compound can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), often in an aqueous medium.
Substitution: Sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: 1-Phenylpropyl cyanide.
Scientific Research Applications
(1-Bromopropyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of (1-Bromopropyl)benzene primarily involves its reactivity at the benzylic position. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The compound can also undergo radical reactions, particularly in the presence of radical initiators, leading to various substitution and addition products .
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Similar to (1-Bromopropyl)benzene but with the bromine atom on the third carbon of the propyl chain.
Benzyl bromide: Contains a bromine atom directly attached to the benzene ring.
Phenylpropyl bromide: A general term that can refer to various isomers, including this compound and 1-Bromo-3-phenylpropane.
Uniqueness: this compound is unique due to its specific structure, where the bromine atom is attached to the first carbon of the propyl chain. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-bromopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSUFXFSUACKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340192 | |
Record name | (1-Bromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-36-5 | |
Record name | (1-Bromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-bromopropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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